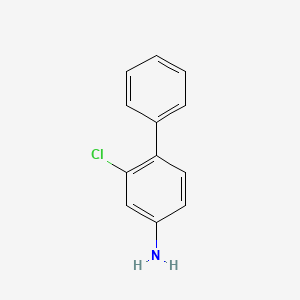
2-Chloro-biphenyl-4-ylamine
概要
説明
2-Chloro-biphenyl-4-ylamine is an organic compound with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol . It is a derivative of biphenyl, where a chlorine atom is substituted at the second position and an amine group at the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-biphenyl-4-ylamine typically involves aromatic substitution reactions. One common method is the reaction of 2-chloro-nicotinoyl chloride with 4’-chloro-biphenyl-2-ylamine in a solvent system, where hydrogen chloride is removed during the reaction . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the biphenyl moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2-Chloro-biphenyl-4-ylamine undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the amine group, it can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are common.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Nitro derivatives or sulfonated products.
Nucleophilic Substitution: Various substituted biphenyl derivatives.
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Amines or other reduced forms of the compound.
科学的研究の応用
2-Chloro-biphenyl-4-ylamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-biphenyl-4-ylamine involves its interaction with specific molecular targets. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-biphenyl-2-ylamine
- 2-Amino-4’-chlorobiphenyl
- 4’-Chloro-2-aminobiphenyl
Comparison
2-Chloro-biphenyl-4-ylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-chloro-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYUIJXAGCGIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















